2-Chloro-N-[(hydrazinecarbonyl)methyl]benzamide
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Overview
Description
2-Chloro-N-[(hydrazinecarbonyl)methyl]benzamide is a chemical compound with the molecular formula C9H10ClN3O2 and a molecular weight of 227.6476 It is characterized by the presence of a chloro group, a benzamide moiety, and a hydrazinecarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[(hydrazinecarbonyl)methyl]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with hydrazinecarboxamide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at around 0-5°C to prevent side reactions. The product is then purified using recrystallization techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[(hydrazinecarbonyl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or other nucleophiles in an aqueous or organic solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
2-Chloro-N-[(hydrazinecarbonyl)methyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[(hydrazinecarbonyl)methyl]benzamide involves its interaction with specific molecular targets. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This compound may also interfere with cellular pathways by binding to DNA or RNA, affecting gene expression and cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-methyl-N-phenylbenzamide: Similar structure but with a methyl group instead of the hydrazinecarbonyl group.
2-Chloro-N-(2-hydroxyethyl)benzamide: Contains a hydroxyethyl group instead of the hydrazinecarbonyl group.
Uniqueness
2-Chloro-N-[(hydrazinecarbonyl)methyl]benzamide is unique due to the presence of the hydrazinecarbonyl group, which imparts distinct chemical reactivity and potential biological activities. This group allows for specific interactions with biological molecules, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
2-chloro-N-(2-hydrazinyl-2-oxoethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O2/c10-7-4-2-1-3-6(7)9(15)12-5-8(14)13-11/h1-4H,5,11H2,(H,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUSHNLAXWMUSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)NN)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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